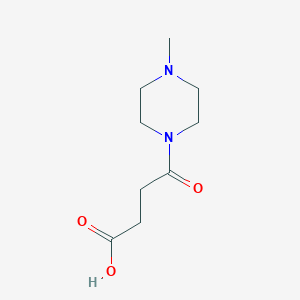

4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTQZEIZMMJXFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353392 | |

| Record name | 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

72547-44-5 | |

| Record name | 4-Methyl-γ-oxo-1-piperazinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72547-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72547-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid, a key intermediate in pharmaceutical development. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its characterization data. The synthesis involves the nucleophilic acyl substitution of succinic anhydride with 1-methylpiperazine. Characterization is addressed through a compilation of physicochemical and spectroscopic data.

Introduction

This compound (CAS No. 72547-44-5) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motif, featuring a piperazine ring coupled to a butanoic acid chain, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of a tertiary amine and a carboxylic acid group provides opportunities for further chemical modifications, allowing for the exploration of diverse chemical spaces in the pursuit of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 72547-44-5 | [2] |

| Molecular Formula | C₉H₁₆N₂O₃ | [2] |

| Molecular Weight | 200.23 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 138-142 °C | |

| Boiling Point | 393.0±35.0 °C (Predicted) | |

| pKa | 4.33±0.10 (Predicted) |

Synthesis

The synthesis of this compound is achieved through the reaction of 1-methylpiperazine with succinic anhydride. This reaction proceeds via a nucleophilic attack of the secondary amine of 1-methylpiperazine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired product.

Synthesis Workflow

Caption: Synthesis of the target molecule.

Experimental Protocol

Materials:

-

1-Methylpiperazine (≥99%)

-

Succinic anhydride (≥99%)

-

Anhydrous Tetrahydrofuran (THF) or Dioxane

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 eq.) in anhydrous THF (or dioxane) under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirring solution, add 1-methylpiperazine (1.0 eq.) dropwise at room temperature. A mild exothermic reaction may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a white precipitate of the product will form.

-

Filter the precipitate and wash it with cold diethyl ether to remove any unreacted starting materials.

-

The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Dry the purified product under vacuum to a constant weight.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques. While publicly available spectra for this specific compound are limited, the expected characteristic data are summarized below based on its chemical structure. Commercial suppliers may provide compound-specific analytical data upon request.[2]

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group on the piperazine ring, the four methylene groups of the piperazine ring, and the two methylene groups of the butanoic acid chain. The carboxylic acid proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the methyl carbon, the piperazine ring carbons (note potential for symmetry), the two methylene carbons of the butanoic acid chain, and the two carbonyl carbons (amide and carboxylic acid). |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid, C-H stretching from alkyl groups, a strong C=O stretch from the amide, another C=O stretch from the carboxylic acid, and C-N stretching vibrations. |

| Mass Spec. | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to the molecular weight of the compound. |

Logical Relationship of Characterization

Caption: Logical flow of compound characterization.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The piperazine moiety is a common scaffold in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The carboxylic acid handle allows for the facile formation of amide bonds, enabling its conjugation to other pharmacophores or linker units in the development of more complex molecules, including targeted therapies and prodrugs.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol offers a straightforward and efficient method for its preparation. The characterization data, while based on expected values, provide a benchmark for researchers to confirm the identity and purity of the synthesized compound. Its utility as a versatile intermediate underscores its importance in the field of medicinal chemistry and drug discovery.

References

"physicochemical properties of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical compound this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering essential data for the handling, formulation, and analysis of this compound. While experimental data for some properties are limited in publicly accessible literature, this guide consolidates available information and presents established methodologies for their determination. The compound is primarily recognized as a heterocyclic building block and an intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and psychiatric disorders.

Chemical Identity and Physical Properties

This compound is a light yellow crystalline powder.[1] The fundamental identification and key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 72547-44-5 | [1][2][3][4] |

| Molecular Formula | C₉H₁₆N₂O₃ | [1][3][4] |

| Molecular Weight | 200.23 g/mol | [3][4] |

| Appearance | Light yellow crystalline powder | [1] |

| Melting Point | 124 - 126 °C | [1] |

| Boiling Point | Not experimentally determined (Predicted) | N/A |

| Solubility | Not experimentally determined | N/A |

| pKa | Not experimentally determined (Predicted) | N/A |

| logP | Not experimentally determined (Predicted) | N/A |

Synthesis

A plausible synthetic route for this compound involves the reaction of succinic anhydride with 1-methylpiperazine . This reaction is a nucleophilic acyl substitution where the secondary amine of 1-methylpiperazine attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the final product.

References

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid (CAS Number: 72547-44-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid, identified by CAS number 72547-44-5, is a heterocyclic building block with significant potential in pharmaceutical and materials science applications. Its chemical structure, featuring a reactive carboxylic acid and a tertiary amine within a piperazine ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a generalized synthesis protocol, and discusses its potential applications, particularly in the realm of drug discovery and development for neurological disorders. Due to the limited availability of public data, this document also highlights areas where further research is required to fully elucidate the compound's biological activity and mechanisms of action.

Chemical and Physical Properties

This compound is a light yellow crystalline powder. A summary of its key chemical and physical properties is presented in Table 1. This data is compiled from various chemical supplier catalogs.

| Property | Value | Reference |

| CAS Number | 72547-44-5 | N/A |

| Molecular Formula | C₉H₁₆N₂O₃ | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| Melting Point | 124 - 126 °C | [2] |

| Appearance | Light yellow crystalline powder | N/A |

| Purity | Typically ≥97% | [1] |

| InChI Key | NZTQZEIZMMJXFG-UHFFFAOYSA-N | [2] |

| Storage | 0-8°C | [2] |

Table 1: Physicochemical Properties of this compound.

Synthesis

Generalized Experimental Protocol: Synthesis from 1-Methylpiperazine and Succinic Anhydride

Materials:

-

1-Methylpiperazine

-

Succinic anhydride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve succinic anhydride in an appropriate volume of anhydrous aprotic solvent.

-

To this stirring solution, add an equimolar amount of 1-methylpiperazine dropwise. The reaction is often exothermic, so cooling with an ice bath may be necessary to maintain a controlled temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, the product can be isolated. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system to yield pure this compound.

Note: This is a generalized protocol. Optimization of solvent, temperature, and reaction time may be necessary to achieve high yields and purity.

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The piperazine moiety is a common scaffold in many biologically active compounds due to its ability to interact with various biological targets and its favorable pharmacokinetic properties.

The presence of both a carboxylic acid and a tertiary amine allows for a variety of chemical modifications. The carboxylic acid can be converted to esters, amides, or other functional groups, while the tertiary amine can be quaternized or participate in salt formation to improve solubility.

While specific therapeutic targets for this compound are not well-documented in the public domain, its structural motifs are found in drugs targeting the central nervous system, suggesting its potential as a building block for novel therapeutics for neurological disorders.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available quantitative data regarding the biological activity of this compound. No IC50 values, binding constants, or other measures of potency against specific biological targets have been reported in the scientific literature.

Furthermore, there is no information available to implicate this compound in any specific signaling pathways. Its utility appears to be as a synthetic intermediate rather than a biologically active agent itself. The logical relationship for its application in drug discovery is as a starting material for the synthesis of a final active pharmaceutical ingredient (API).

Future Perspectives

The utility of this compound as a versatile chemical intermediate is clear. However, to fully realize its potential, further research is warranted. Elucidating its own potential biological activities, if any, through systematic screening could open new avenues for its direct application. Furthermore, the development and publication of detailed and optimized synthesis protocols would be of great value to the scientific community, facilitating its broader use in both academic and industrial research settings. The exploration of this compound as a scaffold for creating libraries of novel molecules for high-throughput screening could also lead to the discovery of new drug candidates.

Conclusion

This compound is a valuable chemical entity with a promising role in synthetic chemistry, particularly in the development of new pharmaceuticals. While the current publicly available data on its biological properties and detailed experimental procedures is sparse, its structural features suggest significant potential as a versatile building block. This guide provides a foundational understanding of this compound and underscores the need for further research to unlock its full potential in drug discovery and materials science.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is based on currently available information. Direct experimental data on the mechanism of action of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid is limited in publicly accessible literature. The primary proposed mechanism, inhibition of Factor XIa, is inferred from patent literature detailing the activity of its derivatives.

Executive Summary

This compound is a chemical entity featuring a succinic acid moiety linked to a methylpiperazine group. While comprehensive studies on this specific molecule are not widely published, patent literature concerning its amino acid derivatives strongly indicates its role as a key structural component for the inhibition of blood coagulation Factor XIa (FXIa). This guide delineates the putative mechanism of action of this compound as a Factor XIa inhibitor, positioning it as a potential agent for antithrombotic therapy. The inhibition of FXIa is a contemporary strategy in anticoagulant drug development, aiming for a safer therapeutic window with a reduced risk of bleeding compared to traditional anticoagulants.

Proposed Core Mechanism of Action: Factor XIa Inhibition

The principal mechanism of action attributed to derivatives of this compound is the targeted inhibition of Factor XIa, a critical serine protease in the intrinsic pathway of the coagulation cascade.

The Coagulation Cascade and the Role of Factor XIa:

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.

-

Intrinsic Pathway: This pathway is initiated by the contact of blood with a negatively charged surface, leading to the activation of Factor XII, which in turn activates Factor XI to Factor XIa.

-

Factor XIa's Role: Activated Factor XI (FXIa) is a potent enzyme that proteolytically cleaves and activates Factor IX into Factor IXa. Factor IXa then forms a complex with Factor VIIIa, which subsequently activates Factor X to Factor Xa, a key component of the common pathway.

-

Therapeutic Rationale for FXIa Inhibition: Targeting FXIa is an attractive approach for anticoagulation because individuals with a congenital deficiency in Factor XI often exhibit a reduced risk of thrombosis without a corresponding increase in spontaneous or severe bleeding. This suggests that inhibiting FXIa could uncouple the antithrombotic effect from the hemostatic function, potentially leading to safer anticoagulant therapies.

Derivatives of this compound have been shown to exhibit significant inhibitory activity against Factor XIa, thereby attenuating the amplification of the coagulation cascade and preventing thrombus formation.

Signaling Pathway

The following diagram illustrates the position of Factor XIa in the intrinsic pathway of the coagulation cascade and the inhibitory action of this compound.

Quantitative Data

As direct quantitative data for this compound is not available, the following table presents illustrative data for its derivatives as potent Factor XIa inhibitors, based on the findings reported in patent literature. This data is provided for comparative purposes to highlight the potential efficacy of this chemical scaffold.

| Compound | Target | Assay Type | IC50 (nM) | Anticoagulant Activity (aPTT) |

| Derivative A | Factor XIa | Chromogenic | 15 | Significant prolongation |

| Derivative B | Factor XIa | Chromogenic | 8 | Strong prolongation |

| Derivative C | Factor XIa | Chromogenic | 25 | Moderate prolongation |

Note: The data presented above is representative of the class of compounds and not specific to this compound itself.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to characterize the mechanism of action of this compound as a Factor XIa inhibitor.

5.1. Factor XIa Chromogenic Activity Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified human Factor XIa.

-

Principle: The activity of FXIa is determined by its ability to cleave a specific chromogenic substrate, which releases a colored product (p-nitroaniline). The rate of color development is proportional to the enzyme's activity and is measured spectrophotometrically.

-

Materials:

-

Purified human Factor XIa

-

Chromogenic substrate for FXIa (e.g., S-2366)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)

-

This compound

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.

-

In a 96-well plate, add 10 µL of each concentration of the test compound. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 70 µL of assay buffer to all wells.

-

Add 10 µL of a pre-diluted solution of human FXIa (final concentration ~1 nM) to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.

-

Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.5 mM).

-

Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis for each concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.

-

5.2. Activated Partial Thromboplastin Time (aPTT) Assay

This plasma-based clotting assay assesses the effect of the inhibitor on the intrinsic and common pathways of the coagulation cascade.

-

Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator and calcium. Inhibitors of the intrinsic pathway, such as FXIa inhibitors, will prolong the aPTT.

-

Materials:

-

Normal human plasma (citrated)

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

-

Calcium chloride (CaCl2) solution (25 mM)

-

This compound

-

Coagulometer

-

-

Procedure:

-

Prepare a serial dilution of the test compound in a suitable buffer.

-

Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, mix 50 µL of human plasma with 10 µL of the test compound dilution or vehicle control.

-

Incubate the mixture at 37°C for 3 minutes.

-

Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.

-

Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.

-

The coagulometer will automatically measure the time to clot formation in seconds.

-

-

Data Analysis:

-

Plot the clotting time against the concentration of the inhibitor.

-

Determine the concentration of the inhibitor required to double the clotting time of the control plasma.

-

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the mechanism of action of a potential Factor XIa inhibitor.

In-depth Technical Guide on the Biological Activity of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid Derivatives

A comprehensive review of the current scientific literature reveals a notable absence of specific research on the biological activity of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid derivatives. While the broader class of piperazine-containing compounds is a rich area of medicinal chemistry with a wide range of documented biological activities, derivatives of this specific scaffold do not appear to be extensively studied or reported in publicly accessible scientific databases and literature.

Our targeted searches for quantitative biological data, detailed experimental protocols, and established signaling pathways related to this compound derivatives did not yield sufficient information to construct the requested in-depth technical guide. The available literature focuses on other classes of piperazine derivatives, which, while structurally related, possess different substitution patterns that significantly influence their biological profiles.

Insights from Structurally Related Piperazine Derivatives

Although specific data on the target compounds is unavailable, an analysis of structurally related piperazine derivatives from the scientific literature can provide some general insights into the potential biological activities that this class of compounds might exhibit. It is crucial to note that these are extrapolations and would require experimental validation for the specific scaffold of interest.

Many biologically active piperazine derivatives feature the 4-methylpiperazin-1-yl moiety. This group is often incorporated into drug candidates to enhance solubility, oral bioavailability, and to provide a key interaction point with biological targets.

Anticancer Activity

A significant portion of research on piperazine derivatives focuses on their potential as anticancer agents. For instance, compounds incorporating a 4-methylpiperazine group have been investigated as kinase inhibitors. One notable example is a potent, orally available cyclin-dependent kinase (CDK) inhibitor, N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), which has undergone clinical trials.[1] Another study identified 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide as a potent dual inhibitor of ABL and KIT kinases, which are implicated in certain types of cancer.[2]

The general structure-activity relationship (SAR) for many anticancer piperazine derivatives suggests that the nature of the substituent on the other end of the piperazine ring is critical for activity. In the case of the requested scaffold, the butanoic acid moiety would present a different pharmacokinetic and pharmacodynamic profile compared to the larger, more complex aromatic systems found in many potent anticancer piperazine drugs.

Other Potential Biological Activities

Piperazine derivatives have been explored for a wide array of other therapeutic applications, including:

-

Antimicrobial Agents: Certain piperazine-containing compounds have shown activity against various microbial strains.

-

Enzyme Inhibitors: Beyond kinases, piperazine derivatives have been designed to inhibit other enzymes.

-

Central Nervous System (CNS) Agents: The piperazine ring is a common feature in many drugs targeting CNS receptors.

Future Research Directions

The lack of published data on this compound derivatives suggests that this may be a novel area for investigation. A logical first step for researchers interested in this scaffold would be the synthesis of a library of derivatives, followed by screening for various biological activities.

A potential initial research workflow could be as follows:

Caption: A potential workflow for the investigation of novel chemical scaffolds.

Conclusion

References

- 1. Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a potential in vitro screening cascade for the novel compound, 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. While specific experimental data for this molecule is not extensively available in public literature, this document outlines a robust screening strategy based on well-established assays for analogous piperazine derivatives. The guide details experimental protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays, and presents hypothetical data in structured tables for illustrative purposes. Furthermore, it includes visualizations of experimental workflows and relevant signaling pathways to provide a clear and actionable framework for researchers investigating the therapeutic potential of this and similar chemical entities.

Introduction

Piperazine and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, forming the core scaffold of numerous approved drugs. Their therapeutic applications span anticancer, antimicrobial, antipsychotic, and anti-inflammatory treatments. The compound this compound is a piperazine derivative with potential for biological activity. A systematic in vitro screening process is the foundational step in elucidating its pharmacological profile and identifying its therapeutic potential.

This guide presents a structured approach to the initial in vitro evaluation of this compound, covering essential assays to determine its cytotoxic, antimicrobial, and enzyme-inhibitory properties.

General Experimental Workflow

A typical workflow for the synthesis and biological screening of novel piperazine derivatives is illustrated below. This process begins with the chemical synthesis and purification of the compound, followed by structural confirmation. The biological screening phase involves a series of in vitro assays to determine the compound's activity profile. Promising candidates may then proceed to lead optimization.

Caption: General workflow for synthesis and biological screening.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound to illustrate its potential biological activities. These values are representative of those observed for other bioactive piperazine derivatives.

Table 1: In Vitro Anticancer Activity (IC₅₀ Values)

The anticancer efficacy is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-468 | Breast Cancer | 1.00[1] |

| HOP-92 | Non-Small Cell Lung Cancer | 1.35[1] |

| KM12 | Colon Cancer | >50 |

| SF-539 | CNS Cancer | >50 |

| Reh | B-cell Leukemia | 18[2] |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3]

| Microorganism | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 |

| Pseudomonas aeruginosa | Gram-negative | 64 |

| Escherichia coli | Gram-negative | 32 |

| Candida albicans | Fungus | >128 |

Table 3: Enzyme Inhibitory Activity (IC₅₀ Values)

The inhibitory potential against specific enzymes is a key indicator of the compound's mechanism of action.

| Enzyme | Biological Role | IC₅₀ (µM) | Standard Inhibitor | Std. IC₅₀ (µM) |

| Urease | Bacterial Pathogenesis | 10.5 ± 0.8 | Thiourea | 23.11 ± 0.21[4] |

| Tyrosinase | Melanin Synthesis | 30.7 ± 0.2[5] | Kojic Acid | 16.25 ± 0.5 |

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a solvent control (e.g., DMSO) and a negative control (medium only).[3]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value using non-linear regression analysis.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3]

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting it to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[3]

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[3]

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[3]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[3]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Urease Inhibition Assay

This assay measures the ability of the compound to inhibit the urease enzyme, which is a virulence factor in some bacteria.

Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of Jack bean urease and urea in phosphate buffer (pH 7.0).

-

Assay Mixture: In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease solution, and pre-incubate for 15 minutes at 30°C.

-

Reaction Initiation: Add 55 µL of urea solution to initiate the reaction.

-

Incubation: Incubate the plate for 30 minutes at 30°C.

-

Ammonia Detection: Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well. Incubate for 50 minutes at 37°C for color development.

-

Data Acquisition: Measure the absorbance at 630 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Potential Signaling Pathways

Many piperazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central regulator in many cancers and a common target for these compounds.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

This technical guide outlines a foundational in vitro screening strategy for this compound, leveraging established protocols for the broader class of piperazine derivatives. The described assays for cytotoxicity, antimicrobial activity, and enzyme inhibition provide a robust framework for initial characterization of this compound's biological profile. The illustrative data and pathway diagrams offer a comprehensive starting point for researchers. Further investigation, including mechanism-of-action studies and in vivo testing, will be necessary to fully elucidate the therapeutic potential of this promising molecule.

References

The "4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid" Moiety: A Versatile Scaffold for Targeting Diverse Therapeutic Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The compound "4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid" represents a core chemical scaffold that, while not a therapeutic agent in its own right, is a key structural component in a variety of potent and selective modulators of critical biological pathways. Its presence within a larger molecular architecture often confers desirable pharmacokinetic properties and facilitates specific interactions with protein targets. This guide explores the therapeutic potential of molecules incorporating this moiety by examining several classes of inhibitors and receptor modulators where this scaffold is featured. We will delve into their mechanisms of action, associated signaling pathways, quantitative data, and the experimental protocols used to characterize them.

I. Cyclin-Dependent Kinase (CDK) Inhibition: A Strategy for Cancer Therapy

Cyclin-dependent kinases are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The methylpiperazine group, a key feature of the scaffold , is frequently employed in the design of kinase inhibitors to enhance solubility and cell permeability, and to establish critical interactions within the ATP-binding pocket of the target kinase.

A. Exemplar Compound: Milciclib (PHA-848125)

Milciclib is a potent, orally bioavailable inhibitor of multiple CDKs and also targets the Tropomyosin receptor kinase A (TrkA).[1] Its structure incorporates a methylpiperazinyl-phenylamino group, demonstrating the utility of this fragment in achieving high-affinity binding to kinase targets. Milciclib competitively binds to the ATP-binding site of CDKs, leading to the inhibition of their kinase activity, which in turn results in cell cycle arrest, primarily at the G1/S transition, and apoptosis in tumor cells.[1][2]

B. Quantitative Data: In Vitro Inhibitory Activity of Milciclib

The inhibitory potency of Milciclib has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target Kinase | IC50 (nM) |

| Cyclin A / CDK2 | 45 |

| Cyclin H / CDK7 | 150 |

| Cyclin D1 / CDK4 | 160 |

| Cyclin E / CDK2 | 363 |

| Cyclin B / CDK1 | 398 |

| TrkA | 53 |

| Table 1: Inhibitory activity of Milciclib against various Cyclin-Dependent Kinases and TrkA. Data compiled from multiple sources.[3][4] |

C. Experimental Protocols

This assay is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase.

-

Objective: To determine the IC50 value of Milciclib against specific CDK/cyclin complexes.[5]

-

Methodology: A strong anion exchanger resin-based assay is commonly used.[3][6]

-

Recombinant human CDK/cyclin enzymes and a appropriate substrate (e.g., Histone H1 for CDK2/cyclin A) are prepared in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).[5]

-

The reaction is initiated by the addition of ATP, spiked with a radioactive isotope such as [γ-33P]ATP or [γ-32P]ATP.[3][5]

-

Milciclib is added at various concentrations to the reaction mixture.

-

The mixture is incubated at 30°C for a defined period (e.g., 30 minutes) to allow for the phosphorylation of the substrate.[5]

-

The reaction is stopped, and the mixture is spotted onto phosphocellulose paper or passed through an anion exchange resin.[3][5]

-

Unincorporated radioactive ATP is washed away.

-

The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.[5]

-

The percentage of inhibition for each concentration of Milciclib is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[5]

-

This method is used to assess the effect of a compound on the distribution of cells throughout the different phases of the cell cycle.

-

Objective: To determine if Milciclib induces cell cycle arrest in a cancer cell line.[2]

-

Methodology: Propidium Iodide (PI) staining followed by flow cytometry is a standard procedure.[7]

-

Cancer cells are cultured and treated with various concentrations of Milciclib or a vehicle control for a specified duration (e.g., 24 hours).[5]

-

Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).[8]

-

The cells are fixed by resuspending them in ice-cold 70% ethanol, which is added dropwise while vortexing to prevent clumping. The fixation is typically carried out for at least 2 hours at -20°C.[5][8]

-

The fixed cells are washed with PBS to remove the ethanol.[8]

-

Cells are resuspended in a staining buffer containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).[7]

-

After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.[5]

-

The resulting data is used to generate a histogram, and cell cycle analysis software is used to quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G1 phase is indicative of a G1/S checkpoint arrest.[5]

-

D. Signaling Pathway and Visualization

Milciclib primarily targets the G1-S phase transition of the cell cycle. In a normal G1 phase, Cyclin D complexes with CDK4/6 to partially phosphorylate the Retinoblastoma protein (pRb). This leads to the release of some E2F transcription factors, which promote the expression of Cyclin E. Cyclin E then binds to CDK2, and the active Cyclin E/CDK2 complex hyperphosphorylates pRb, leading to the full release of E2F and the transcription of genes necessary for S phase entry. Milciclib, by inhibiting CDK2, prevents the hyperphosphorylation of pRb, thus holding the cell in the G1 phase and preventing DNA replication.

References

- 1. Facebook [cancer.gov]

- 2. Dual targeting of CDK and tropomyosin receptor kinase families by the oral inhibitor PHA-848125, an agent with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. TargetMol [targetmol.com]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid Scaffold: A Technical Guide to Early-Stage Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid scaffold is a key structural motif present in a variety of pharmacologically active compounds. The inherent properties of the 1-methylpiperazine group, such as its basicity which aids in aqueous solubility and its ability to form crucial interactions with biological targets, make it a "privileged scaffold" in medicinal chemistry. This guide provides an in-depth technical overview of the early-stage discovery of drugs containing this core structure, with a focus on their application as kinase inhibitors in oncology. We will cover the synthesis, biological activity, relevant signaling pathways, and detailed experimental protocols for the evaluation of compounds incorporating this scaffold.

Synthesis of the Scaffold and Derivatives

The core scaffold, this compound, can be synthesized through the acylation of 1-methylpiperazine with succinic anhydride. This reaction is a straightforward and efficient method to generate the desired butanoic acid derivative. Further derivatization, for instance, to create amide linkages, can be achieved by activating the carboxylic acid group (e.g., using a coupling agent like HATU or converting it to an acyl chloride with thionyl chloride) followed by reaction with a desired amine.

A general workflow for the synthesis of derivatives is illustrated below.

Figure 1: General synthesis workflow for derivatives.

Biological Activity and Data Presentation

Compounds incorporating the 4-(4-methylpiperazin-1-yl) moiety have shown significant promise as kinase inhibitors, particularly targeting the BCR-ABL and c-KIT kinases, which are implicated in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), respectively.

One notable example is CHMFL-ABL/KIT-155, a potent type II ABL/c-KIT dual kinase inhibitor. Although not a direct derivative of the butanoic acid scaffold, its 4-((4-methylpiperazin-1-yl)methyl) group is a very close structural analog and highlights the importance of the 4-methylpiperazine moiety for potent kinase inhibition.[1] The biological data for this and other representative compounds are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

| CHMFL-ABL/KIT-155 | ABL | 46 | Biochemical | [1] |

| c-KIT | 75 | Biochemical | [1] | |

| 3a-P1 | BCR-ABL | 2.1 | Cell-based | |

| BCR-ABL (T315I) | 4.7 | Cell-based |

Table 2: In Vitro Anti-proliferative Activity

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| CHMFL-ABL/KIT-155 | K562 | CML | 15 | [1] |

| GIST-T1 | GIST | 126 | [1] | |

| 3a-P1 | K562 | CML | 0.4 | |

| Ku812 | CML | 0.1 | ||

| BaF3-BCR-ABL | CML | 2.1 | ||

| BaF3-BCR-ABL T315I | CML | 4.7 |

Signaling Pathways

The primary targets of many kinase inhibitors containing the 4-(4-methylpiperazin-1-yl) moiety are key components of oncogenic signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these drugs.

BCR-ABL Signaling Pathway in CML

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. The diagram below illustrates the core components of this pathway.

Figure 2: Simplified BCR-ABL signaling pathway.

c-KIT Signaling Pathway in GIST

In GIST, mutations in the c-KIT receptor tyrosine kinase lead to its constitutive activation, independent of its ligand, stem cell factor (SCF). This results in the activation of similar downstream pathways as BCR-ABL, promoting tumor growth and survival.

Figure 3: Simplified c-KIT signaling pathway in GIST.

Experimental Protocols

The following are detailed methodologies for key experiments used in the early-stage discovery and evaluation of drugs containing the this compound scaffold.

In Vitro Kinase Assay (Radiometric)

This protocol describes a general method for determining the IC50 of a compound against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-33P]ATP

-

Test compound dissolved in DMSO

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and kinase buffer.

-

Add the diluted test compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding [γ-33P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to confirm the on-target effect of a compound.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CRKL, anti-CRKL, anti-phospho-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the effect of the compound on the target protein and its downstream effectors.

The workflow for a typical Western Blot experiment is depicted below.

References

Exploring the Structure-Activity Relationship of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of analogs based on the 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid scaffold. While a dedicated, in-depth SAR study on this specific parent compound is not extensively available in current literature, this document synthesizes findings from closely related piperazine-containing derivatives and 4-oxobutanoic acid analogs, with a particular focus on their potential as anticancer agents. This guide outlines key structural modifications that influence biological activity, details relevant experimental protocols for synthesis and evaluation, and visualizes pertinent signaling pathways and experimental workflows. The versatile nature of the piperazine ring and the 4-oxobutanoic acid moiety makes this class of compounds a promising area for therapeutic development.[1][2]

Introduction

The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to be readily modified to modulate pharmacological activity.[1][2] Its unique six-membered ring with two opposing nitrogen atoms provides a combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond interactions.[1] These characteristics often lead to favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[1] When coupled with a 4-oxobutanoic acid (succinamic acid) linker, the resulting scaffold presents multiple points for chemical diversification, making it an attractive starting point for the development of novel therapeutic agents.

This guide focuses on analogs of this compound, exploring how modifications to the core structure can impact biological activity, particularly in the context of cancer therapy. The dysregulation of signaling pathways such as the PI3K/Akt/mTOR pathway is a hallmark of many cancers, and piperazine-containing compounds have shown promise as inhibitors of key kinases within this cascade.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following sections and tables summarize the anticipated SAR based on data from analogous compound series.

Modifications of the Phenyl Ring

In many classes of kinase inhibitors, substitution on a terminal phenyl ring plays a crucial role in determining potency and selectivity. For analogs where the butanoic acid is further derivatized to an amide with a phenyl group, the following trends are often observed:

-

Electron-withdrawing groups: Halogens (F, Cl, Br) or trifluoromethyl groups on the phenyl ring can enhance activity. Their position (ortho, meta, or para) can significantly impact binding affinity.

-

Electron-donating groups: Methoxy or methyl groups can also influence activity, often through steric and electronic effects that alter the compound's conformation and interaction with the target protein.

Alterations to the Piperazine Moiety

The 4-methyl group on the piperazine is a key feature. Modifications at this position can influence basicity, lipophilicity, and steric interactions.

-

Replacement of the Methyl Group: Substituting the methyl group with larger alkyl chains or cyclic fragments can modulate the compound's pharmacokinetic profile and target engagement.

-

Piperazine Ring Conformation: The inherent chair conformation of the piperazine ring can be influenced by substituents, affecting the spatial orientation of other functional groups.

Modifications of the Butanoic Acid Linker

The 4-oxobutanoic acid linker provides a critical spacing and conformational element.

-

Amide Bond Formation: Conversion of the carboxylic acid to an amide allows for the introduction of a wide variety of substituents, significantly expanding the chemical space and potential for new interactions with biological targets.

-

Linker Length and Rigidity: Altering the length of the carbon chain or introducing elements of rigidity (e.g., double bonds) can impact how the molecule fits into a binding pocket.

Data Presentation

The following tables summarize hypothetical quantitative SAR data for different series of this compound analogs, based on trends observed in similar classes of compounds. The data is presented to illustrate potential relationships between structure and activity.

Table 1: Anticancer Activity of N-Aryl-4-(4-methylpiperazin-1-yl)-4-oxobutanamide Analogs against A549 Lung Carcinoma Cells

| Compound ID | R (Substitution on Phenyl Ring) | IC50 (µM) |

| 1a | H | 15.2 |

| 1b | 4-F | 8.5 |

| 1c | 4-Cl | 5.1 |

| 1d | 4-Br | 6.3 |

| 1e | 4-CH3 | 12.8 |

| 1f | 4-OCH3 | 14.1 |

| 1g | 3,4-diCl | 2.7 |

Table 2: Kinase Inhibitory Activity of 4-(4-Substituted-piperazin-1-yl)-4-oxobutanoic Acid Analogs against PI3Kα

| Compound ID | R' (Substitution on Piperazine N4) | IC50 (nM) |

| 2a | CH3 | 55.6 |

| 2b | CH2CH3 | 78.2 |

| 2c | Cyclopropyl | 42.1 |

| 2d | Phenyl | 95.4 |

| 2e | 4-Fluorophenyl | 68.9 |

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel compounds. The following protocols are representative of those used for the preparation and testing of piperazine-containing kinase inhibitors.

General Synthesis of N-Aryl-4-(4-methylpiperazin-1-yl)-4-oxobutanamides

A common synthetic route involves the coupling of this compound with a substituted aniline.

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq) are added. The mixture is stirred at room temperature for 30 minutes.

-

Amide Coupling: The desired substituted aniline (1.1 eq) is then added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-4-(4-methylpiperazin-1-yl)-4-oxobutanamide.

In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

The inhibitory activity of the synthesized compounds against a specific kinase is determined using a biochemical assay.

-

Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by the kinase.

-

Procedure: The kinase, a biotinylated substrate, and ATP are incubated in an assay buffer. The test compounds are added at various concentrations. The reaction is allowed to proceed for a set time at room temperature.

-

Detection: A solution containing a europium-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-labeled streptavidin is added to stop the reaction and initiate the detection process.

-

Data Analysis: The TR-FRET signal is measured on a suitable plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is assessed using the MTT assay.

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Mandatory Visualizations

Signaling Pathway

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow

Caption: General Workflow for SAR Studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The inherent "drug-like" properties of the piperazine moiety, combined with the versatility of the butanoic acid linker, allow for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic parameters. Future research should focus on the systematic exploration of the chemical space around this scaffold, guided by the SAR principles outlined in this guide. The synthesis and evaluation of focused libraries of analogs will be crucial in identifying lead compounds with potent and selective activity against key cancer targets, such as the kinases in the PI3K/Akt/mTOR signaling pathway.

References

Methodological & Application

Application Notes and Protocols for 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid in CNS Drug Discovery

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid is a novel small molecule with potential applications in Central Nervous System (CNS) drug discovery. The presence of the piperazine moiety is a common feature in many CNS-active compounds, suggesting possible interactions with various neurotransmitter receptors, transporters, or enzymes. These application notes provide a hypothetical framework and detailed protocols for the initial characterization of this compound as a potential antagonist of the serotonin 6 (5-HT6) receptor, a key target in the development of therapeutics for cognitive disorders such as Alzheimer's disease and schizophrenia.

The 5-HT6 receptor is primarily expressed in the CNS, particularly in regions associated with learning and memory, including the hippocampus and cortex. Its activation is linked to the modulation of cholinergic and glutamatergic neurotransmission. Antagonism of the 5-HT6 receptor has been shown to enhance cognitive function in preclinical models, making it an attractive target for drug discovery.

These notes will guide researchers through the initial in vitro characterization of this compound, including receptor binding affinity and functional antagonism, as well as a preliminary in vivo behavioral assessment.

Chemical Information

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight | Structure |

| This compound | This compound | 72547-44-5 | C9H16N2O3 | 200.23 g/mol |  |

Hypothetical In Vitro Data

The following table summarizes hypothetical data for the activity of this compound at the human 5-HT6 receptor.

| Assay Type | Target | Parameter | Value |

| Radioligand Binding Assay | Human 5-HT6 Receptor | Ki (nM) | 85 |

| cAMP Functional Assay | Human 5-HT6 Receptor | IC50 (nM) | 150 |

| Selectivity Panel (40 CNS targets) | Various Receptors | Ki > 1 µM | >1000 |

Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). As a hypothesized antagonist, this compound would block the binding of the endogenous ligand serotonin, thereby inhibiting this signaling cascade.

Caption: Hypothetical 5-HT6 receptor signaling pathway and the antagonistic action of the compound.

Experimental Protocols

5-HT6 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the test compound for the human 5-HT6 receptor.

Experimental Workflow

Caption: Workflow for the 5-HT6 receptor radioligand binding assay.

Materials:

-

HEK293 cell membranes expressing recombinant human 5-HT6 receptor

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

-

Radioligand: [3H]-LSD (Lysergic acid diethylamide)

-

Non-specific control: 10 µM Serotonin

-

Test Compound: this compound

-

Glass fiber filters (GF/B)

-

Scintillation cocktail

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([3H]-LSD at a final concentration of 1 nM), and 50 µL of the test compound at various concentrations.

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of 10 µM Serotonin.

-

Add 50 µL of the cell membrane preparation (20 µg of protein) to each well.

-

Incubate the plate at 25°C for 60 minutes.

-

Harvest the samples by rapid filtration through GF/B filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

-

Count the radioactivity in a liquid scintillation counter.

-

Calculate the specific binding and determine the Ki value using non-linear regression analysis.

5-HT6 Receptor cAMP Functional Assay

This protocol measures the ability of the test compound to antagonize serotonin-induced cAMP production in cells expressing the 5-HT6 receptor.

Experimental Workflow

Caption: Workflow for the 5-HT6 receptor cAMP functional assay.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor

-

Cell culture medium

-

Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4

-

Agonist: Serotonin

-

Test Compound: this compound

-

cAMP detection kit (e.g., HTRF, ELISA)

-

96-well cell culture plates

Procedure:

-

Seed the cells in 96-well plates and grow to 80-90% confluency.

-

Remove the culture medium and wash the cells with stimulation buffer.

-

Add 50 µL of the test compound at various concentrations to the wells and pre-incubate for 15 minutes at 37°C.

-

Add 50 µL of Serotonin at a concentration that elicits 80% of the maximal response (EC80) to all wells except the basal control.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the cAMP levels using the detection kit.

-

Plot the concentration of the test compound against the percentage of inhibition of the serotonin-induced cAMP response to determine the IC50 value.

Preliminary In Vivo Assessment: Novel Object Recognition (NOR) Test

This protocol provides a basic in vivo screen to assess the potential pro-cognitive effects of the test compound in rodents.

Experimental Workflow

Caption: Workflow for the Novel Object Recognition (NOR) test.

Materials:

-

Adult male rodents (e.g., Wistar rats or C57BL/6 mice)

-

Open field arena

-

Two sets of identical objects and one set of novel objects

-

Vehicle (e.g., saline, DMSO/saline)

-

Test Compound: this compound

-

Video recording and analysis software

Procedure:

-

Habituation: Allow each animal to explore the empty arena for 10 minutes for 2-3 consecutive days.

-

Dosing: On the test day, administer the test compound or vehicle (e.g., 30 minutes before the familiarization phase).

-

Familiarization Phase (T1): Place two identical objects in the arena and allow the animal to explore for 5 minutes.

-

Retention Interval: Return the animal to its home cage for a defined period (e.g., 1 hour).

-

Test Phase (T2): Place one of the familiar objects and one novel object in the arena and allow the animal to explore for 5 minutes.

-

Analysis: Record the time spent exploring each object during the test phase. Exploration is defined as sniffing or touching the object with the nose or forepaws. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A significantly higher DI in the compound-treated group compared to the vehicle group suggests a pro-cognitive effect.

Disclaimer

The data and protocols presented in these application notes are for illustrative purposes only, based on a hypothetical application of this compound in CNS drug discovery. Researchers should independently validate all experimental procedures and results. This compound is intended for research use only and is not for human or veterinary use. Appropriate safety precautions should be taken when handling this chemical.

"application of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid in neurological disorder research"

Application Notes and Protocols for Compounds in Neurological Disorder Research

Disclaimer: Initial literature searches for "4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid" did not yield specific applications in neurological disorder research. However, a structurally related compound, Y-931 (8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1][2]benzodiazepine maleate) , has been investigated as a potential atypical antipsychotic and shows promise in models relevant to neurological disorders.[1] These application notes and protocols are therefore based on the available preclinical data for Y-931.

Compound of Interest: Y-931

Chemical Name: 8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1][2]benzodiazepine maleate

Therapeutic Potential: Atypical Antipsychotic for Neurological Disorders

Background: Y-931 is a novel compound with a multi-receptor binding profile, similar to atypical antipsychotics like clozapine and olanzapine.[1] It has demonstrated potential therapeutic effects in preclinical models of psychosis and neuroprotection, suggesting its utility in research related to schizophrenia and other neurological disorders characterized by NMDA receptor hypofunction.[1]

Data Presentation

The following tables summarize the available quantitative and qualitative data for Y-931's activity in preclinical models of neurological disorders.

Table 1: In Vivo Efficacy of Y-931 in a Neuroprotection Model

| Model | Endpoint | Compound | ED₅₀ (mg/kg, p.o.) |

| Dizocilpine-Induced Neurotoxicity in Rats | Protection against neuronal vacuolization | Y-931 | 0.20 |

| Olanzapine | 1.1 | ||

| Clozapine | 5.7 | ||

| Risperidone | 6.9 | ||

| Haloperidol | 19 | ||

| Data from a comparative study on the neuroprotective effects of various antipsychotics.[1] |

Table 2: Receptor Binding Profile of Y-931

| Receptor Family | Interaction | Specific Ki Values (nM) |

| Dopaminergic | Yes | Not available in the searched literature |

| Serotonergic | Yes | Not available in the searched literature |

| Alpha-adrenergic | Yes | Not available in the searched literature |

| Muscarinic | Yes | Not available in the searched literature |

| Histaminergic | Yes | Not available in the searched literature |

| Y-931 interacts with multiple neurotransmitter receptors, a hallmark of atypical antipsychotics.[1] Specific affinity constants (Ki) were not available in the reviewed literature. |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of Y-931 in models of neurological disorders are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: Dizocilpine-Induced Neurotoxicity in Rats

Objective: To assess the neuroprotective effects of Y-931 against neuronal damage induced by the NMDA receptor antagonist dizocilpine (MK-801).

Materials:

-

Male Wistar rats (200-250 g)

-

Y-931

-

Dizocilpine (MK-801)

-

Vehicle for Y-931 (e.g., 0.5% carboxymethyl cellulose)

-

Saline (0.9% NaCl)

-

Paraformaldehyde (4% in phosphate-buffered saline)

-

Histological staining reagents (e.g., hematoxylin and eosin)

-

Microscope

Procedure:

-

Animal Acclimation: House rats for at least one week before the experiment with free access to food and water.

-

Dosing:

-

Administer Y-931 or vehicle orally (p.o.) to different groups of rats.

-

One hour after Y-931/vehicle administration, administer dizocilpine (e.g., 0.5 mg/kg, s.c.) or saline.

-

-

Observation: Monitor animals for any behavioral changes.

-

Tissue Preparation: 24 hours after dizocilpine administration, perfuse the animals under deep anesthesia with saline followed by 4% paraformaldehyde.

-

Histology:

-

Carefully remove the brains and post-fix in 4% paraformaldehyde.

-

Process the brains for paraffin embedding and sectioning.

-

Stain coronal sections (e.g., 5 µm thick) of the retrosplenial cortex with hematoxylin and eosin.

-

-

Data Analysis:

-

Quantify neuronal vacuolization in the retrosplenial cortex under a light microscope by a blinded observer.

-

Calculate the ED₅₀ value for the protective effect of Y-931.

-

Protocol 2: Apomorphine-Induced Hyperactivity in Rats

Objective: To evaluate the antipsychotic potential of Y-931 by assessing its ability to inhibit hyperactivity induced by the dopamine agonist apomorphine.

Materials:

-

Male Sprague-Dawley rats (180-220 g)

-

Y-931

-

Apomorphine hydrochloride

-

Vehicle for Y-931

-

Saline

-

Activity monitoring chambers

Procedure:

-

Animal Acclimation: Acclimate rats to the activity chambers for 30 minutes daily for 3 days prior to the experiment.

-

Dosing:

-

Administer Y-931 or vehicle orally (p.o.) at various doses.

-

After a set pretreatment time (e.g., 60 minutes), administer apomorphine (e.g., 1 mg/kg, s.c.).

-

-

Behavioral Assessment:

-

Immediately after apomorphine injection, place the rats in the activity chambers.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for 60 minutes.

-

-

Data Analysis:

-

Compare the locomotor activity of Y-931 treated groups with the vehicle-treated control group.

-